molecular formula C2H4N4S B094436 3-Amino-5-mercapto-1,2,4-triazole CAS No. 16691-43-3

3-Amino-5-mercapto-1,2,4-triazole

Cat. No. B094436
CAS RN: 16691-43-3
M. Wt: 116.15 g/mol
InChI Key: WZUUZPAYWFIBDF-UHFFFAOYSA-N
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Description

3-Amino-5-mercapto-1,2,4-triazole (AMT) is a 5-membered heterocyclic compound containing a thiol group and an amino group . It has been recognized as a good corrosion inhibitor for copper and copper alloys due to its strong adsorption ability on metal surfaces .


Synthesis Analysis

The synthesis of 3-Amino-5-mercapto-1,2,4-triazole involves various methods. One method provided the rapid synthesis of regioselective N1-substituted 3-amino-1,2,4-triazoles and obtained different products with structural diversity .


Molecular Structure Analysis

The molecular structure of 3-Amino-5-mercapto-1,2,4-triazole is quite sensitive to the polarity and proton of the solvent, and the pH environments . The intermolecular hydrogen bonding may contribute significantly to the decay channels of the singlet excited S2 (ππ*) state process .


Chemical Reactions Analysis

3-Amino-5-mercapto-1,2,4-triazole is used as a reagent in the determination of aldehydes and other reactive chemicals . It was used in purpald assay for determination of bacterial polysaccharides containing substituted or unsubstituted glycol in residues .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Amino-5-mercapto-1,2,4-triazole are influenced by the polarity and proton of the solvent, and the pH environments . The compound is polar but with a C=S double bond .

Scientific Research Applications

Corrosion Inhibition

AMT has been used as a corrosion inhibitor for aluminium alloys . It has been found to be effective in inhibiting corrosion in a 3.5 wt.% NaCl solution . The corrosion inhibition effect of AMT was evaluated by potentiodynamic polarization curve and electrochemical impedance spectroscopy (EIS) . The results showed that when the AMT concentration was 1.5 g/L, the corrosion current density (icorr) was the lowest and the resistance of adsorption film (Rf) was the largest, illustrating the highest corrosion inhibition efficiency .

Adsorption Process

AMT has been used to study the adsorption process on aluminium alloy surfaces . Surface analysis and surface-enhanced Raman scattering (SERS) spectra were used to study the adsorption process and corrosion inhibition mechanism of AMT on the alloy surface . The adsorption kinetics process of AMT was revealed by SERS measurement .

Theoretical Studies

Density functional theory (DFT) and molecular dynamics simulations have been used to give further insight into the adsorption and inhibition mechanism of AMT on the aluminium alloy surface .

Determination of Aldehydes

AMT is a reagent used in the determination of aldehydes and other reactive chemicals .

Purpald Assay

AMT has been used in purpald assay for determination of bacterial polysaccharides containing substituted or unsubstituted glycol in residues such as glycerol, ribitol, arabinitol, furanosyl galactose and sialic acid .

Herbicide Production

AMT has been used during the production of DE-498 herbicide in a specialty chemical plant .

Mechanism of Action

Target of Action

3-Amino-5-mercapto-1,2,4-triazole (AMT) is primarily targeted at metal surfaces, particularly aluminium alloys . It has been recognized as a good corrosion inhibitor for copper and copper alloys due to its strong adsorption ability on metal surfaces .

Mode of Action

The compound interacts with its target through a process of adsorption. The AMT concentration significantly influences the corrosion inhibition performance . When the AMT concentration is optimal (1.5 g/L), the corrosion current density is the lowest, and the resistance of the adsorption film is the largest, illustrating the highest corrosion inhibition efficiency .

Biochemical Pathways

The efficient adsorption of corrosion inhibitors like AMT significantly enhances the corrosion inhibition performance .

Pharmacokinetics

It’s known that the compound is soluble in hot water , which could potentially influence its bioavailability.

Result of Action

The primary result of AMT’s action is the inhibition of corrosion on metal surfaces. The compound forms an adsorption film on the metal surface, reducing the corrosion current density and enhancing the resistance of the film . This results in a significant decrease in corrosion, with inhibition efficiencies reaching up to 90% .

Action Environment

The action of AMT is influenced by environmental factors such as the presence of a saline solution . The compound’s corrosion inhibition effect on aluminium alloy was investigated in a 3.5 wt.% NaCl solution . The compound’s performance can also be influenced by pH variation .

Safety and Hazards

3-Amino-5-mercapto-1,2,4-triazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of 3-Amino-5-mercapto-1,2,4-triazole research could involve further exploration of its corrosion inhibition properties . Additionally, the synthesis of bis-heterocyclic compounds containing triazole rings has attracted attention due to the diverse applications of these compounds in numerous pharmacological and biological fields .

properties

IUPAC Name

5-amino-1,2-dihydro-1,2,4-triazole-3-thione
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InChI

InChI=1S/C2H4N4S/c3-1-4-2(7)6-5-1/h(H4,3,4,5,6,7)
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InChI Key

WZUUZPAYWFIBDF-UHFFFAOYSA-N
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Canonical SMILES

C1(=NC(=S)NN1)N
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Molecular Formula

C2H4N4S
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DSSTOX Substance ID

DTXSID7044849
Record name 3-Amino-1,2,4-triazole-5-thiol
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Molecular Weight

116.15 g/mol
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Physical Description

Dry Powder, Off-white solid with odor of "stench"; [MSDSonline]
Record name 3H-1,2,4-Triazole-3-thione, 5-amino-1,2-dihydro-
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Product Name

3-Amino-5-mercapto-1,2,4-triazole

CAS RN

16691-43-3
Record name 3-Amino-5-mercapto-1,2,4-triazole
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Record name 5-Amino-1,2-dihydro-3H-1,2,4-triazole-3-thione
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Record name 5-AMINO-1,2-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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